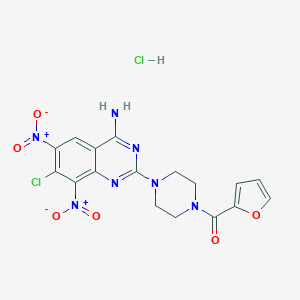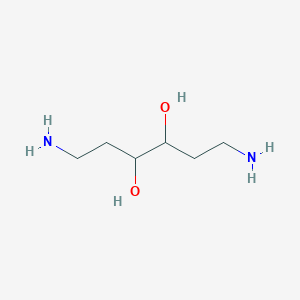
1,6-Diamino-3,4-dihydroxyhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diamino-3,4-dihydroxyhexane, commonly known as DADH, is an important organic compound used in various scientific research applications. It is a diamino alcohol with the chemical formula C6H16N2O2 and molecular weight of 148.21 g/mol. DADH is used as a building block in the synthesis of biologically active molecules and has been studied extensively for its potential applications in medicinal chemistry.
作用機序
The mechanism of action of DADH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DADH has been shown to react with various electrophiles such as alkyl halides, acyl halides, and isocyanates to form covalent bonds.
Biochemical and Physiological Effects:
DADH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of using DADH in lab experiments is its versatility as a building block in the synthesis of biologically active molecules. DADH is also relatively easy to synthesize and is commercially available. However, one limitation of using DADH is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the use of DADH in scientific research. One potential application is in the synthesis of novel antitumor agents and enzyme inhibitors. DADH could also be used as a substrate for the discovery of new enzymes and as a model compound for studying the mechanisms of enzymatic reactions. Finally, DADH could be used as a monomer in the synthesis of new polymers with unique properties and applications.
合成法
DADH can be synthesized through a multi-step process starting from the commercially available 1,6-hexanediol. The first step involves the conversion of 1,6-hexanediol to 1,6-dichlorohexane using thionyl chloride. The resulting dichloride is then treated with ammonia to yield 1,6-diaminohexane. Finally, the diamine is oxidized with sodium periodate to produce DADH.
科学的研究の応用
DADH has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DADH has been used as a building block in the synthesis of biologically active molecules such as antitumor agents, antimicrobial agents, and enzyme inhibitors. In biochemistry, DADH has been used as a substrate for various enzymes and as a model compound for studying the mechanisms of enzymatic reactions. In materials science, DADH has been used as a monomer in the synthesis of polyamides and other polymers.
特性
CAS番号 |
125078-78-6 |
|---|---|
製品名 |
1,6-Diamino-3,4-dihydroxyhexane |
分子式 |
C6H16N2O2 |
分子量 |
148.2 g/mol |
IUPAC名 |
1,6-diaminohexane-3,4-diol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-5(9)6(10)2-4-8/h5-6,9-10H,1-4,7-8H2 |
InChIキー |
XJAYIRLVNXHVIB-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(CCN)O)O |
正規SMILES |
C(CN)C(C(CCN)O)O |
同義語 |
1,6-DHXH 1,6-diamino-3,4-dihydroxyhexane 3,4-dihydroxy-1,6-hexanediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



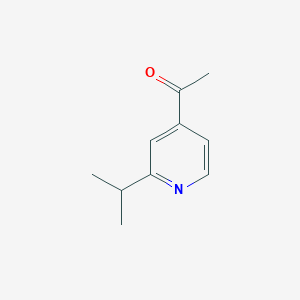
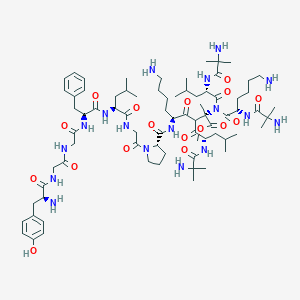


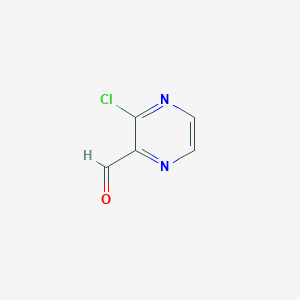
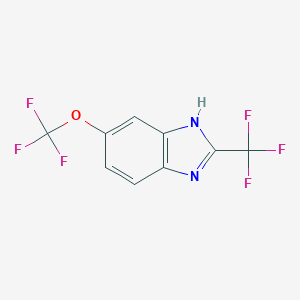

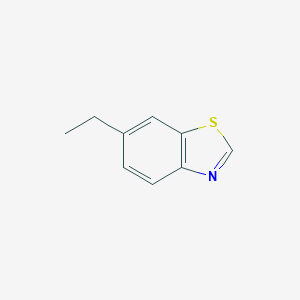
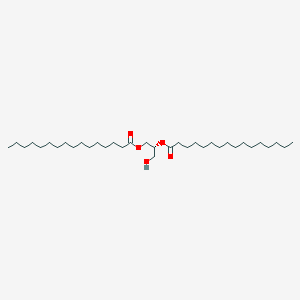
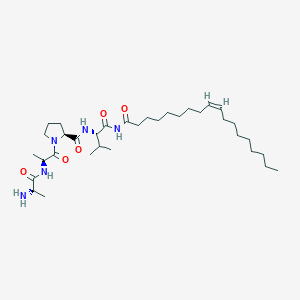

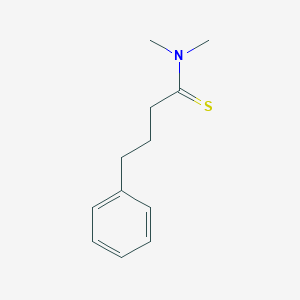
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
